
4'-Chloro-3-iodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-3-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClI It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position and an iodine atom at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-iodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . For instance, 4-chlorobiphenyl can be iodinated using iodine and a suitable oxidizing agent under controlled conditions to yield 4’-Chloro-3-iodo-1,1’-biphenyl .
Industrial Production Methods: Industrial production of 4’-Chloro-3-iodo-1,1’-biphenyl may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro-3-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions such as the Suzuki-Miyaura reaction, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products:
Substituted Biphenyls: Resulting from substitution reactions.
Coupled Products: Formed through cross-coupling reactions, leading to more complex biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Chloro-3-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-3-iodo-1,1’-biphenyl involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
4-Iodobiphenyl: Similar in structure but lacks the chlorine substitution.
4-Chlorobiphenyl: Similar but lacks the iodine substitution.
4,4’-Dichlorobiphenyl: Contains two chlorine atoms instead of one chlorine and one iodine
Uniqueness: 4’-Chloro-3-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and properties compared to its analogs. This dual substitution can influence its chemical behavior, making it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C12H8ClI |
|---|---|
Peso molecular |
314.55 g/mol |
Nombre IUPAC |
1-chloro-4-(3-iodophenyl)benzene |
InChI |
InChI=1S/C12H8ClI/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H |
Clave InChI |
RUZWWEXZLYUZDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



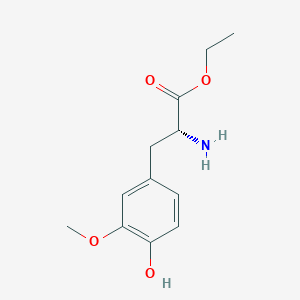


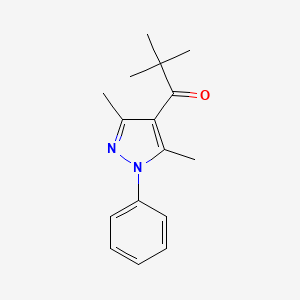
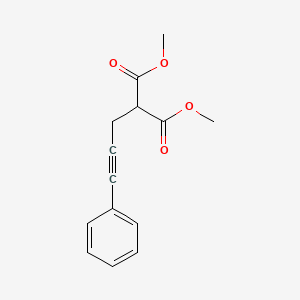

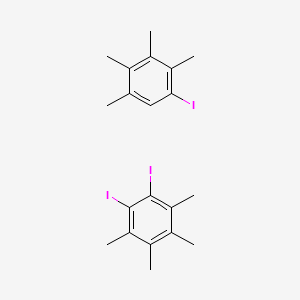


![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
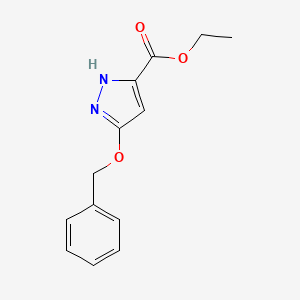
![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)
![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
